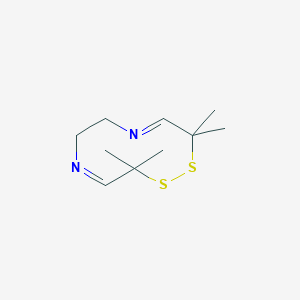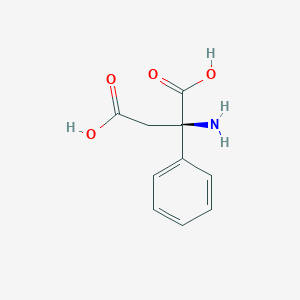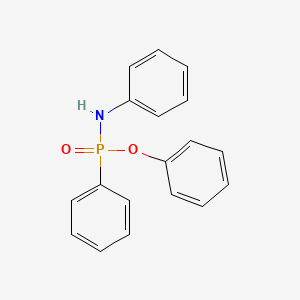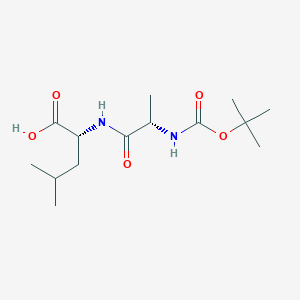
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H20ClNO8. It is a pyridinium salt, which is a type of quaternary ammonium compound. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO4→3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2-Ethylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2,5-Dimethylphenyl)-2,4,6-trimethylpyridinium perchlorate
Uniqueness
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxycarbonyl groups and the pyridinium core make it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
59348-51-5 |
|---|---|
Molekularformel |
C14H20ClNO8 |
Molekulargewicht |
365.76 g/mol |
IUPAC-Name |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate;perchlorate |
InChI |
InChI=1S/C14H20NO4.ClHO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3;2-1(3,4)5/h8H,6-7H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FLANIWAKYLCANR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)



![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)






